molecular formula C14H23N3 B7495645 N-[3-(2-methylpiperidin-1-yl)propyl]pyridin-2-amine

N-[3-(2-methylpiperidin-1-yl)propyl]pyridin-2-amine

Cat. No. B7495645
M. Wt: 233.35 g/mol
InChI Key: POPCONBJMDKGOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(2-methylpiperidin-1-yl)propyl]pyridin-2-amine is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is also known as MP-10 and has been studied extensively for its effects on the central nervous system.

Mechanism of Action

The exact mechanism of action of N-[3-(2-methylpiperidin-1-yl)propyl]pyridin-2-amine is not fully understood. However, it is believed to act on the serotonin and dopamine systems in the brain. It has been shown to increase the release of serotonin and dopamine, which may contribute to its anxiolytic and antidepressant effects. It has also been shown to inhibit the reuptake of serotonin and dopamine, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
N-[3-(2-methylpiperidin-1-yl)propyl]pyridin-2-amine has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin and dopamine in the brain. It has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. In addition, this compound has been shown to have anti-inflammatory effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(2-methylpiperidin-1-yl)propyl]pyridin-2-amine in lab experiments is its specificity for the serotonin and dopamine systems in the brain. This allows for a more targeted approach to studying the effects of these neurotransmitters on behavior and physiology. However, one limitation of using this compound is its potential for off-target effects. It is important to carefully control for these effects in order to accurately interpret the results of experiments.

Future Directions

There are several future directions for research on N-[3-(2-methylpiperidin-1-yl)propyl]pyridin-2-amine. One area of interest is its potential use in treating drug addiction and withdrawal symptoms. Another area of interest is its neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential for off-target effects.

Synthesis Methods

The synthesis of N-[3-(2-methylpiperidin-1-yl)propyl]pyridin-2-amine involves several steps. The starting materials include 2-bromopyridine, 2-methylpiperidine, and propylamine. The reaction is carried out in the presence of a palladium catalyst and a base. The product is then purified using column chromatography to obtain a pure compound.

Scientific Research Applications

N-[3-(2-methylpiperidin-1-yl)propyl]pyridin-2-amine has been studied extensively for its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and analgesic effects in animal models. It has also been studied for its potential use in treating drug addiction and withdrawal symptoms. In addition, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

N-[3-(2-methylpiperidin-1-yl)propyl]pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3/c1-13-7-3-5-11-17(13)12-6-10-16-14-8-2-4-9-15-14/h2,4,8-9,13H,3,5-7,10-12H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPCONBJMDKGOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CCCNC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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